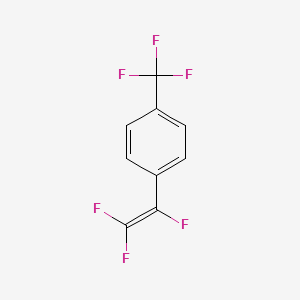![molecular formula C16H18F14O4Sn B14348203 Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane CAS No. 90499-38-0](/img/structure/B14348203.png)
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane is a chemical compound known for its unique properties and applications. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its fluorinated side chains, which impart distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 2,2,3,3,4,4,4-heptafluorobutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(Bu2SnO)+2(C4H2F7COOH)→(Bu2Sn(OCOC4H2F7)2)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure control.
化学反応の分析
Types of Reactions
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluorinated side chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin dichloride, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty polymers and coatings due to its unique properties.
作用機序
The mechanism of action of Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane involves its interaction with molecular targets such as enzymes and receptors. The fluorinated side chains enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin diacetate
Uniqueness
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane is unique due to its fluorinated side chains, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability, reactivity, and specificity.
特性
CAS番号 |
90499-38-0 |
|---|---|
分子式 |
C16H18F14O4Sn |
分子量 |
659.0 g/mol |
IUPAC名 |
[dibutyl(2,2,3,3,4,4,4-heptafluorobutanoyloxy)stannyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/2C4HF7O2.2C4H9.Sn/c2*5-2(6,1(12)13)3(7,8)4(9,10)11;2*1-3-4-2;/h2*(H,12,13);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
TXNFKCTYDDKVDE-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

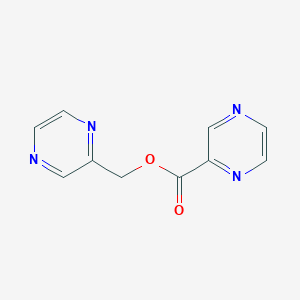
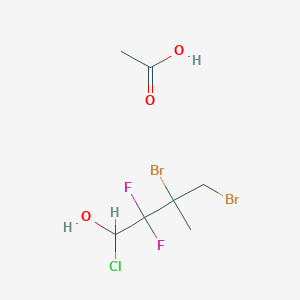
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
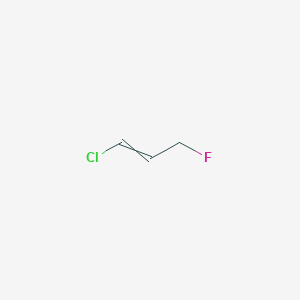
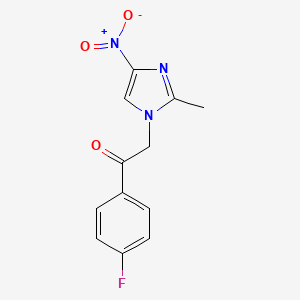
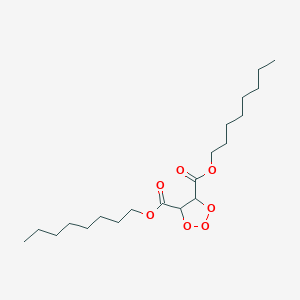

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
